Cas no 1448060-78-3 (1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine)

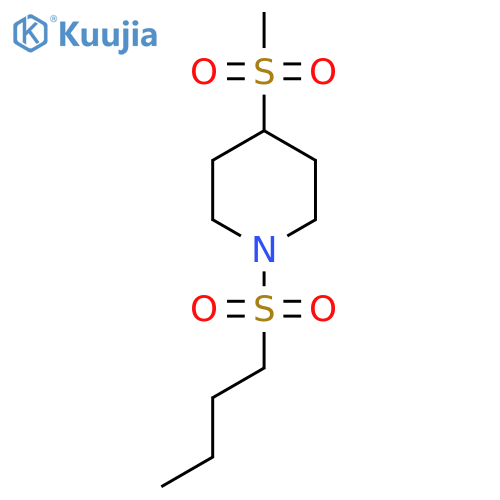

1448060-78-3 structure

商品名:1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine 化学的及び物理的性質

名前と識別子

-

- 1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine

- 1-butylsulfonyl-4-methylsulfonylpiperidine

- AKOS024558187

- F6435-1627

- 1-(butylsulfonyl)-4-(methylsulfonyl)piperidine

- 1448060-78-3

-

- インチ: 1S/C10H21NO4S2/c1-3-4-9-17(14,15)11-7-5-10(6-8-11)16(2,12)13/h10H,3-9H2,1-2H3

- InChIKey: QUSNBPUIGVIVIB-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1CCN(CC1)S(CCCC)(=O)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 283.09120050g/mol

- どういたいしつりょう: 283.09120050g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 422

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 88.3Ų

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6435-1627-2μmol |

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine |

1448060-78-3 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6435-1627-10mg |

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine |

1448060-78-3 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6435-1627-3mg |

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine |

1448060-78-3 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6435-1627-5μmol |

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine |

1448060-78-3 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6435-1627-1mg |

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine |

1448060-78-3 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6435-1627-4mg |

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine |

1448060-78-3 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6435-1627-2mg |

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine |

1448060-78-3 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6435-1627-5mg |

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine |

1448060-78-3 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6435-1627-10μmol |

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine |

1448060-78-3 | 10μmol |

$69.0 | 2023-09-09 |

1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

1448060-78-3 (1-(butane-1-sulfonyl)-4-methanesulfonylpiperidine) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量